Product packaging for 2,2,4,4-Tetramethyl-3-pentanone oxime(Cat. No.:CAS No. 7754-22-5)

2,2,4,4-Tetramethyl-3-pentanone oxime

Cat. No.: B1599295
CAS No.: 7754-22-5
M. Wt: 157.25 g/mol
InChI Key: BJXJCAMLWINIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Oxime Functional Groups in Contemporary Chemical Research

The oxime functional group, characterized by the R1R2C=NOH moiety, is a cornerstone in various domains of chemical science. nsf.gov Oximes are readily synthesized from the condensation reaction of aldehydes or ketones with hydroxylamine (B1172632). nsf.gov Their importance stems from their dual nature as stable, isolable compounds and as reactive intermediates for a plethora of chemical transformations.

In synthetic organic chemistry, oximes are renowned as precursors for the Beckmann rearrangement, a classical and industrially significant reaction that converts ketoximes into amides or lactams. researchgate.net This transformation is pivotal in the synthesis of polymers like Nylon-6. researchgate.net Beyond this, the oxime group can be readily converted into other valuable functional groups, including amines, nitriles, and nitro compounds, making them versatile building blocks in the synthesis of complex molecules. mdpi.com

The influence of oximes extends into medicinal chemistry, where the oxime motif is present in a number of FDA-approved drugs. dntb.gov.ua Furthermore, oxime derivatives are extensively studied for their potential as anticonvulsant, antimicrobial, and anti-inflammatory agents. In materials science, the unique properties of the N-O bond in oximes are being explored for the development of dynamic materials and energetic compounds. nsf.gov The coordination chemistry of oxime ligands with various metal ions has also been a subject of considerable interest, leading to the development of new catalysts and materials with interesting magnetic and electronic properties. dntb.gov.ua

Overview of Ketoxime Subclasses: Specific Focus on Sterically Hindered Analogues like 2,2,4,4-Tetramethyl-3-pentanone Oxime

Ketoximes, derived from ketones, form a major subclass of oxime compounds. They can be further categorized based on the steric and electronic nature of the substituents on the carbon atom of the C=N bond. A particularly interesting subclass is the sterically hindered ketoximes, where bulky alkyl or aryl groups are attached to the carbon atom. This compound, also known as di-tert-butyl ketoxime, is a quintessential example of a sterically hindered ketoxime.

The synthesis of sterically hindered ketoximes often presents a greater challenge compared to their less hindered counterparts. The steric bulk around the carbonyl group in the parent ketone, such as in 2,2,4,4-tetramethyl-3-pentanone (di-tert-butyl ketone), can significantly impede the approach of hydroxylamine, thus requiring more forcing reaction conditions or specialized synthetic methodologies. rsc.orgresearchgate.net

The profound steric congestion in these molecules also influences their reactivity. For instance, the rate and outcome of reactions like the Beckmann rearrangement can be significantly affected by the steric hindrance around the migrating group. rsc.org This steric shielding can also impart unusual stability to the oxime and its derivatives.

Research into sterically hindered ketoximes like this compound provides valuable insights into the interplay of steric effects and reactivity in organic molecules. A study involving the analysis of γ-irradiated single crystals of this compound (TPO) using electron paramagnetic resonance (EPR) spectroscopy has provided detailed information about the structure and electronic properties of the resulting radicals at various temperatures. chemicalbook.com The X-ray crystal structure of di-tert-butyl ketoxime has also been determined, offering precise data on bond lengths and angles, further elucidating the impact of the bulky tert-butyl groups on its molecular geometry.

Physicochemical Properties of this compound

PropertyValue
CAS Number 7754-22-5
Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Melting Point 160 °C (subl.)
Appearance Solid

Interactive Data Table: Key Identifiers for this compound

IdentifierValue
IUPAC Name N-(2,2,4,4-tetramethylpentan-3-ylidene)hydroxylamine
InChI 1S/C9H19NO/c1-8(2,3)7(10-11)9(4,5)6/h11H,1-6H3
InChIKey BJXJCAMLWINIQS-UHFFFAOYSA-N
SMILES CC(C)(C)C(=NO)C(C)(C)C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B1599295 2,2,4,4-Tetramethyl-3-pentanone oxime CAS No. 7754-22-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,2,4,4-tetramethylpentan-3-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2,3)7(10-11)9(4,5)6/h11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXJCAMLWINIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=NO)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407791
Record name 2,2,4,4-Tetramethyl-3-pentanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7754-22-5
Record name 2,2,4,4-Tetramethyl-3-pentanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,4-Tetramethyl-3-pentanone oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 2,2,4,4 Tetramethyl 3 Pentanone Oxime and Its Derivatives

Direct Oximation Strategies for 2,2,4,4-Tetramethyl-3-pentanone Oxime Synthesis

The direct condensation of a ketone with hydroxylamine (B1172632) is the most common method for oxime synthesis. However, the steric hindrance posed by the two tertiary butyl groups in 2,2,4,4-tetramethyl-3-pentanone (also known as di-tert-butyl ketone) significantly retards the reaction rate compared to less hindered ketones.

Optimized Reaction Conditions and Reagent Systems for Ketone Oximation

The synthesis of this compound from the corresponding ketone and a hydroxylamine salt often requires specific catalysts and conditions to achieve reasonable yields. Research into the oximation of sterically hindered ketones has led to the development of several effective protocols.

One approach involves the use of a heterogeneous carbonate base in an alcoholic solvent. For instance, reacting 2,4-dimethyl-3-pentanone, a structurally similar ketone, with hydroxylamine hydrochloride in the presence of sodium or potassium carbonate in ethanol (B145695) or propanol (B110389) at temperatures between 65°C and 110°C has been reported. This method is also applicable to the more hindered 2,2,4,4-tetramethyl-3-pentanone.

Another effective system utilizes ionic liquids as both the solvent and promoter. For the condensation of various carbonyl compounds, including those with significant steric hindrance, good yields have been achieved with hydroxylamine hydrochloride in the presence of 1-methylimidazolium (B8483265) nitrate (B79036) under microwave irradiation. academie-sciences.fr

Furthermore, solvent-free methods offer an environmentally friendly alternative. Grinding the ketone with hydroxylamine hydrochloride and a catalyst such as bismuth(III) oxide (Bi₂O₃) or zinc oxide (ZnO) can facilitate the reaction. researchgate.net While these methods are generally effective for a broad range of ketones, the extreme steric hindrance of 2,2,4,4-tetramethyl-3-pentanone may necessitate longer reaction times or higher temperatures.

High-pressure conditions have also been employed to overcome the steric barrier. The reaction of 2,2,4,4-tetramethyl-3-pentanone with a hydroxylamine solution in ethanol under hydraulic pressure of at least 50,000 psi can produce the desired oxime.

Below is a table summarizing various reaction conditions for the oximation of sterically hindered ketones, which can be applied to the synthesis of this compound.

KetoneReagentsCatalyst/PromoterSolventTemperatureYield
Sterically Hindered KetonesHydroxylamine hydrochloridePotassium carbonateMethanolRefluxGood
Sterically Hindered KetonesHydroxylamine hydrochlorideIL-2 (Ionic Liquid)--85-90%
2,2,4,4-Tetramethyl-3-pentanoneHydroxylamine-EthanolHigh Pressure (>50,000 psi)-

Indirect Synthetic Routes via Oxaziridine (B8769555) Intermediates

An alternative to direct oximation involves the use of oxaziridine intermediates. These three-membered heterocyclic compounds can serve as effective aminating agents for the synthesis of alkoxylamines, which are precursors to O-alkyl oximes.

Preparation and Utilization of 3,3-Di-tert-butyl Oxaziridine in Alkoxylamine Synthesis

3,3-Di-tert-butyl oxaziridine is a particularly stable and useful oxaziridine due to the steric bulk of the tert-butyl groups. Its synthesis typically involves the oxidation of the corresponding imine.

The primary application of 3,3-di-tert-butyl oxaziridine in this context is the amination of alcohols to form alkoxylamines. The reaction proceeds by the treatment of an alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The subsequent reaction of the alkoxide with 3,3-di-tert-butyl oxaziridine results in the formation of the desired O-alkyl hydroxylamine. This method is advantageous as it proceeds with retention of the alcohol's stereochemistry. The steric hindrance of the oxaziridine contributes to its stability, allowing it to be isolated and stored. nih.gov

One-Pot Conversion Strategies from Alcohols to O-Alkyl Oximes

Building upon the synthesis of alkoxylamines, one-pot procedures have been developed to convert alcohols directly into O-alkyl oximes. One such method involves the use of triphenylphosphine (B44618) and carbon tetrachloride in the presence of an oxime and a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). wikipedia.org In this process, the alcohol is converted in situ to an alkyl halide, which then reacts with the oxime to form the corresponding O-alkyl oxime ether. wikipedia.org This approach has been shown to be effective for a range of primary and secondary alcohols. wikipedia.org

Another one-pot strategy involves the oxidation of the alcohol to the corresponding aldehyde or ketone, followed by in situ oximation. For example, chromium trioxide supported on alumina (B75360) can be used to oxidize alcohols, which then react with hydroxylamine hydrochloride in the same pot to form the oxime. google.com Microwave-promoted conversion of alcohols to oximes using an ionic liquid like 1-methylimidazolium nitrate as both a promoter and the reaction medium also provides a facile and environmentally friendly one-pot synthesis. academie-sciences.fr

Metal-Catalyzed Transformations in the Synthesis of Oxime-Derived Heterocycles

Oxime esters derived from this compound can be valuable precursors for the synthesis of complex heterocyclic structures through metal-catalyzed reactions.

Copper-Catalyzed Redox-Divergent [3+3] Coupling Reactions of Oxime Esters

Copper-catalyzed annulation reactions of oxime esters have emerged as a powerful tool for the construction of nitrogen-containing heterocycles, such as pyridines. rsc.orgrsc.org In a typical [3+3] annulation, an oxime ester acts as a three-atom synthon (C-C-N).

A notable strategy involves the copper-catalyzed reaction of saturated ketones with oxime acetates. rsc.orgrsc.org The process is believed to proceed through a series of steps. First, the saturated ketone is dehydrogenated in situ, often assisted by a co-catalyst like TEMPO, to form an α,β-unsaturated ketone. rsc.org Concurrently, the copper(I) catalyst promotes the reduction of the oxime ester, leading to the formation of an enamine or imine intermediate. rsc.org These two reactive species then undergo a [3+3] annulation to form a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the final pyridine (B92270) product. rsc.org

This redox-divergent approach allows for the synthesis of a wide variety of polysubstituted pyridines from readily available starting materials. rsc.org The reaction conditions are generally mild, and the use of an inexpensive and abundant metal like copper makes this methodology highly attractive. rsc.org The scope of the reaction is broad, tolerating various functional groups on both the ketone and the oxime ester. rsc.org

Reactant 1Reactant 2Catalyst SystemProduct Type
Saturated KetoneOxime AcetateCu(I) salt / TEMPOPolysubstituted Pyridine
β-CF3 EnoneOxime AcetateCu(I) saltTrifluoromethylated Pyridine
β-CF3 AcrylateOxime AcetateCu(I) saltTrifluoromethylated Pyridone

Comprehensive Spectroscopic and Structural Characterization of 2,2,4,4 Tetramethyl 3 Pentanone Oxime

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying materials with unpaired electrons. In the context of 2,2,4,4-tetramethyl-3-pentanone oxime, EPR has been instrumental in identifying and characterizing the radical species formed upon exposure to gamma radiation. selcuk.edu.trsigmaaldrich.comchemicalbook.com

Studies on single crystals of this compound (TPO) have utilized gamma-irradiation to induce the formation of paramagnetic centers. selcuk.edu.trsigmaaldrich.com The analysis of these irradiated crystals via EPR spectroscopy was conducted over a wide temperature range, from 125 K to 450 K. selcuk.edu.trsigmaaldrich.comsigmaaldrich.com The radiation damage centers were identified as iminoxy radicals, which have the general formula R₂C=N-O•. selcuk.edu.tr Due to the symmetrical nature of TPO, where both R groups are tert-butyl, traditional syn and anti stereoisomers are not present. selcuk.edu.tr However, the irradiation process leads to the formation of two distinct conformational isomers of the iminoxy radical, designated as R1 and R2. selcuk.edu.tr These conformers arise from the rotation of the hydrogen atom and exhibit different structural and magnetic properties. selcuk.edu.tr

The two iminoxy radical conformers, R1 and R2, were distinguished and characterized by their unique EPR parameters. selcuk.edu.tr The spectroscopic splitting factors (g-factors) and the hyperfine coupling constants were found to be anisotropic, meaning their values depend on the orientation of the crystal within the magnetic field. selcuk.edu.tr

The principal g-values and hyperfine coupling constants for both conformers have been determined, providing insight into their electronic structure. The average isotropic g-values were calculated as (g_iso)R1 = 2.01057 and (g_iso)R2 = 2.009337. selcuk.edu.tr The isotropic hyperfine coupling constants, which measure the interaction of the unpaired electron with the ¹⁴N nucleus, were found to be [(a_N)iso]R1 = 28.09 G and [(a_N)iso]R2 = 36.34 G. selcuk.edu.tr

A notable difference between the conformers is the presence of an additional small hydrogen splitting in the R2 conformer, with an average isotropic value of [(a_H)iso]R2 = 9.15 G. selcuk.edu.tr This is attributed to the smaller C=N-O bond angle in R2 (approximately 116.35°) compared to R1 (approximately 118.14°), which brings the unpaired electron closer to the hydrogens of the tert-butyl group. selcuk.edu.tr

The EPR spectra of gamma-irradiated this compound are highly dependent on both temperature and the orientation of the single crystal relative to the external magnetic field. selcuk.edu.tr As the temperature changes between 125 K and 450 K, the spectral lineshapes and intensities are altered. selcuk.edu.tr For instance, spectra recorded at 125 K show different features compared to those at 440 K. selcuk.edu.tr Similarly, rotating the crystal in the magnetic field reveals significant changes in the spectra. A spectrum recorded with the magnetic field at 0° to the z-axis is distinct from one recorded at 80° to the z-axis, which is a clear indication of the anisotropy of the g-factor and hyperfine tensors. selcuk.edu.tr At 300 K, the EPR spectrum clearly shows six lines belonging to the R1 and R2 conformers of the iminoxy radical. selcuk.edu.tr

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of organic molecules in solution. sci-hub.se While detailed 2D NMR studies specifically for this compound are not extensively documented in the reviewed literature, the principles of NMR analysis are widely applied to oximes for conformational and stereochemical studies. nih.govrsc.org

For many oximes, 1D (¹H, ¹³C) and 2D NMR techniques such as HSQC and HMBC are crucial for assigning the E/Z configuration of the C=N double bond. nih.gov However, in this compound, the two substituents on the carbon atom of the oxime group are identical (both are tert-butyl groups). selcuk.edu.tr This molecular symmetry means that the compound does not exhibit the typical E/Z (or syn/anti) stereoisomerism. selcuk.edu.tr

Despite the absence of stereoisomers, conformational analysis remains relevant. The existence of different conformers (like the R1 and R2 radicals identified by EPR) suggests that different spatial arrangements of the molecule can exist. selcuk.edu.tr While standard ¹H and ¹³C NMR spectra for the parent compound are available, the detailed characterization of its specific solution-state conformations would typically require advanced NMR experiments, potentially including Nuclear Overhauser Effect (NOE) studies and comparison with quantum-chemical calculations of NMR spectral parameters, a method proven effective for other complex stereoisomers. nih.govspectrabase.comnih.gov

Long-range coupling refers to the interaction between nuclear spins separated by more than three bonds. The transmission of spin information, or spin density, through the molecular framework makes these interactions observable. In the context of this compound, direct evidence of such a phenomenon is observed in the EPR analysis of its iminoxy radical. selcuk.edu.tr

The hyperfine coupling observed between the unpaired electron and the tert-butyl protons in the R2 radical conformer is a clear example of spin-density transmission over several bonds. selcuk.edu.tr The unpaired electron is primarily localized on the nitrogen and oxygen atoms of the iminoxy group (•N-O). The observation of a 9.15 G coupling to the distant tert-butyl protons indicates that a small but significant amount of unpaired electron spin density is delocalized through the sigma bonds of the molecular backbone. selcuk.edu.tr This transmission is conformation-dependent, as it is observed in the R2 conformer but not the R1 conformer, highlighting the sensitivity of these long-range interactions to the precise geometry of the molecule. selcuk.edu.tr

X-ray Crystallography for Precise Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a dedicated crystallographic study for this compound is not available, we can predict its structural characteristics based on known principles of oxime chemistry and data from analogous sterically hindered molecules.

The N-O bond is a key feature of the oxime group. Its length is influenced by the electronic and steric nature of the substituents on the carbon atom of the C=N double bond. In the absence of direct data for this compound, we can look at general trends. For a p-bromobenzaldehyde oxime, the N-O bond length was reported to be 1.428(2) Å. researchgate.net In another study of an indeno[1,2-b]quinoxalin-11-one oxime, the N-O bond distance was found to be 1.386(3) Å. nih.gov These values provide a likely range for the N-O bond distance in the title compound.

A critical aspect of the solid-state structure of oximes is the formation of hydrogen bonding networks. Oximes can act as both hydrogen bond donors (via the hydroxyl group) and acceptors (via the nitrogen atom). northwestern.edu This dual capability often leads to the formation of either dimers or chain-like structures (catemers). northwestern.edumdpi.com

A systematic analysis of ketoxime structures in the Cambridge Structural Database (CSD) revealed that 87% form dimers through O-H···N hydrogen bonds. scispace.com The average H···N bond distance in these dimers is 2.81(3) Å, with an O-H···N angle of 154(9)°. scispace.com In the case of this compound, it is highly probable that it also forms such dimeric structures in the solid state. The bulky tert-butyl groups would likely favor the formation of discrete dimers over extended polymer-like chains.

Interaction Typical Distance (Å) **Typical Angle (°) **Reference
O-H···N (in ketoxime dimers)2.81(3)154(9) scispace.com
O-H···N (in ketoxime catemers)2.81(6)172(5) scispace.com

The two bulky tert-butyl groups attached to the C=N double bond in this compound are expected to cause significant steric strain. This strain is likely to manifest as distortions in the bond angles around the central carbon atom and the oxime group to minimize steric hindrance.

In a typical, less hindered oxime, the C=N-O bond angle is generally in the range of 110-113°. For instance, in 11H-indeno[1,2-b]quinoxalin-11-one oxime, this angle is 112.3(2)°. nih.gov However, the steric pressure from the tert-butyl groups in this compound would likely lead to a widening of the C-C(oxime)-C angle and potentially a slight compression of the C=N-O angle.

Mechanistic Insights into the Reactivity and Transformations of 2,2,4,4 Tetramethyl 3 Pentanone Oxime

Radical Generation and Stability Studies

The formation of radical species from oximes is a key aspect of their chemistry, with iminoxy radicals being the primary intermediates. The stability and reactivity of these radicals are profoundly influenced by the steric and electronic nature of the substituents on the oxime.

Formation and Characterization of Iminoxy Free Radicals from Oximes

Iminoxy radicals (R₂C=NO•) are readily generated from the corresponding oximes through the homolytic cleavage of the O-H bond. This can be achieved through various methods, including oxidation with metal oxides like silver(I) oxide (Ag₂O), or through gamma irradiation. researchgate.netchemicalbook.com For 2,2,4,4-tetramethyl-3-pentanone oxime, gamma irradiation of single crystals has been successfully employed to generate the corresponding iminoxy radical. chemicalbook.com

The resulting radical species can be effectively characterized using Electron Paramagnetic Resonance (EPR) spectroscopy. EPR spectra of iminoxy radicals are distinguished by their large hyperfine splitting constants with the ¹⁴N nucleus (aN ≈ 28–33 G), which differentiates them from other N-oxyl radicals.

A detailed CW-EPR study of gamma-irradiated single crystals of this compound revealed the formation of two conformational isomers of the iminoxy radical, denoted as R1 and R2. chemicalbook.com These conformers arise from the rotation around the C-N bond. The EPR parameters for these two conformers were found to be anisotropic, and their isotropic values are summarized in the table below. chemicalbook.com

Table 1: Isotropic EPR Parameters for the Iminoxy Radical Conformers of this compound

Conformer g-factor (g_iso) Hyperfine Coupling Constant (a_N)_iso (G) Hyperfine Coupling Constant (a_H)_iso (G)
R1 2.01057 28.09 -

| R2 | 2.009337 | 36.34 | 9.15 |

Data sourced from a CW-EPR study of gamma-irradiated single crystals of this compound. chemicalbook.com

The presence of a small hydrogen splitting in the R2 conformer is attributed to the unpaired electron being closer to the hydrogens of the tert-butyl group due to a smaller C=N-O bond angle. chemicalbook.com

Factors Influencing Radical Persistence and Reactivity

The persistence of iminoxy radicals is significantly influenced by steric hindrance around the radical center. The bulky tert-butyl groups in this compound play a crucial role in stabilizing the corresponding iminoxy radical, hindering dimerization and other decomposition pathways. This is exemplified by the di-tert-butyliminoxyl radical, which was one of the first long-lived iminoxy radicals to be synthesized and studied. researchgate.net This radical is stable in solution at room temperature. researchgate.net

The stability of iminoxy radicals is also related to the bond dissociation energy (BDE) of the oxime O-H bond. organic-chemistry.org Steric hindrance can lead to a relief of strain upon radical formation, thus lowering the BDE and favoring radical generation. The reactivity of these persistent radicals is a subject of ongoing research, with studies showing their involvement in various chemical transformations. organic-chemistry.org

Photochemical Rearrangements of Oximes

Oximes can undergo a variety of photochemical reactions, with the Beckmann rearrangement being one of the most significant. This rearrangement typically involves the conversion of an oxime to an amide.

Mechanisms of Photochemical Beckmann-Type Rearrangements

The photochemical Beckmann rearrangement is believed to proceed through a different mechanism than its acid-catalyzed counterpart. The photoreaction is thought to involve the singlet excited state of the oxime. researchgate.net The initial step is the photochemical isomerization of the oxime to an oxazirane intermediate. researchgate.netcdnsciencepub.com This intermediate is often unstable and undergoes subsequent rearrangement.

Role of Oxazirane Intermediates in Photolytic Pathways

Oxaziridines are three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom in the ring. wikipedia.org They are proposed as key intermediates in the photochemical Beckmann rearrangement of oximes. researchgate.netcdnsciencepub.com The formation of an oxazirane from an oxime involves the photochemical cyclization of the C=N-OH group.

The stability and subsequent reactivity of the oxazirane intermediate are crucial in determining the final products. The strained three-membered ring of the oxazirane is prone to cleavage. nih.govresearchgate.net In the context of the photochemical Beckmann rearrangement, the oxazirane ring opens in a stereospecific manner, leading to the migration of one of the alkyl or aryl groups to the nitrogen atom to form the corresponding amide or lactam. researchgate.net Evidence for the existence of oxazirane intermediates has been obtained in some cases through low-temperature irradiation experiments and spectroscopic analysis. cdnsciencepub.com While a direct observation for this compound has not been reported, the formation of a lactam upon its photolysis is consistent with a mechanism involving an oxazirane intermediate. cdnsciencepub.com

Computational and Theoretical Chemistry Approaches for 2,2,4,4 Tetramethyl 3 Pentanone Oxime Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic distribution, orbital energies, and reactivity. These calculations solve the Schrödinger equation, or its approximations, for a given molecular system.

Iminoxy radicals (R₂C=NO•), the oxidized form of oximes, are key intermediates in various chemical transformations. researchgate.net Density Functional Theory (DFT) is a widely used computational method to study the electronic structure, geometry, and reactivity of these radicals. nih.govrsc.org For 2,2,4,4-tetramethyl-3-pentanone oxime, oxidation generates the di-tert-butyliminoxyl radical, a sterically hindered and relatively stable iminoxy radical. researchgate.netbeilstein-journals.org

DFT studies, often using functionals like B3LYP, provide detailed information on the electronic and geometric properties of these radicals compared to their parent oximes. researchgate.net Key findings from theoretical studies on iminoxy radicals include:

Electronic Structure: The unpaired electron in an iminoxy radical primarily resides on the nitrogen and oxygen atoms of the C=NO• group. The distribution of spin density is a crucial factor in determining the radical's reactivity.

Stability: Sterically hindered iminoxy radicals, such as di-tert-butyliminoxyl, exhibit enhanced stability. beilstein-journals.org This increased stability is attributed to the bulky tert-butyl groups that sterically protect the radical center from dimerization or other decomposition pathways.

Decomposition: When di-tert-butyliminoxyl radical does decompose, computational studies help to elucidate the products formed, which can include di-tert-butyl ketone, pivalonitrile, and di-tert-butyl nitroimine. researchgate.net

Reactivity: DFT calculations can model reaction pathways, such as hydrogen atom transfer (HAT), which is a common mechanism for iminoxy radicals. rsc.org The energies of frontier molecular orbitals (HOMO and LUMO) calculated by DFT are also used to predict the radical's reactivity in various chemical reactions, including oxidative coupling with other organic molecules. beilstein-journals.org

The table below summarizes key parameters often calculated using DFT for iminoxy radicals.

Calculated Property Significance
Spin Density DistributionIndicates the location of the unpaired electron, predicting sites of reaction.
Bond Dissociation Enthalpies (BDE)Quantifies the stability of the O-H bond in the parent oxime, indicating the ease of radical formation. researchgate.net
Frontier Orbital Energies (HOMO/LUMO)Helps predict the radical's behavior as an electrophile or nucleophile.
Reaction Energy BarriersDetermines the feasibility and rate of potential reactions, such as decomposition or abstraction.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader range of computational techniques used to build, visualize, and simulate the behavior of molecules. These methods are crucial for studying complex systems and dynamic processes.

Like other oximes, this compound can exist as conformational isomers. These include:

E/Z (syn/anti) Isomerism: This arises from the restricted rotation around the C=N double bond. The E and Z isomers differ in the spatial arrangement of the hydroxyl group relative to the substituents on the carbon atom. Computational methods like DFT and Møller-Plesset perturbation theory (MP2) can be used to calculate the structures and relative energies of these isomers to predict which is more stable. researchgate.net For many oximes, the energy difference between isomers can influence their reactivity and biological activity. jcu.cz

Rotational Isomers (Rotamers): Rotation around the single bonds, such as the C-C bonds connecting the tert-butyl groups to the main chain, gives rise to different rotamers. While the bulky nature of the tert-butyl groups may limit the number of stable rotamers, computational energy profiling can identify the lowest energy conformations.

Molecular mechanics and quantum chemical calculations can generate a potential energy surface, mapping the energy of the molecule as a function of its geometry. This allows for the identification of stable conformers (local minima) and the energy barriers for interconversion between them (transition states).

The relative populations of these isomers at a given temperature can be estimated from their calculated Gibbs free energies.

Isomer Type Structural Feature Computational Method Predicted Information
E/Z IsomersOrientation around the C=N bondDFT, MP2 researchgate.netRelative stability (ΔE), geometric parameters, dipole moments.
RotamersRotation around C-C single bondsMolecular Mechanics, DFTLow-energy conformations, rotational energy barriers.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger receptor protein. mdpi.comfrontiersin.org This method is instrumental in drug discovery and for understanding the potential biological activity of compounds. nih.gov Although specific docking studies for this compound are not widely published, the methodology can be applied to understand its potential interactions with various biological targets, such as G protein-coupled receptors or enzymes. mdpi.comnih.govnih.gov

The process involves:

Preparation: Obtaining or generating 3D structures of the ligand (this compound) and the target receptor. scienceopen.com

Docking Simulation: Placing the ligand in the active site of the receptor and sampling a large number of possible conformations and orientations. jcu.cz

Scoring: Using a scoring function (e.g., MolDock Score) to estimate the binding affinity for each pose. mdpi.com Lower scoring values typically indicate more favorable binding.

Analysis: Examining the best-scoring poses to identify key molecular interactions, such as hydrogen bonds (e.g., with the oxime's -OH group) and hydrophobic interactions (e.g., with the tert-butyl groups). mdpi.combrieflands.com

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time. researchgate.netnih.gov MD simulations provide a dynamic view of the system, allowing researchers to observe how the ligand and protein adjust to each other and to calculate binding free energies more accurately. mpg.de These simulations track the movements of atoms over time, offering insights into the flexibility of the complex and the persistence of key interactions. researchgate.net

Advanced Applications and Derivatization Strategies in Organic Synthesis

Oximes as Versatile Building Blocks in Agrochemical and Pharmaceutical Synthesis

The oxime functional group is a valuable building block in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many agrochemical and pharmaceutical compounds. The utility of oximes stems from the reactivity of the C=N-OH group, which can be derivatized and induced to participate in a variety of cyclization reactions.

O-acyl oximes, derived from their parent oximes, have been recognized as particularly versatile intermediates. They can act as internal oxidants in transition metal-catalyzed C-H activation reactions, which circumvents the need for external oxidants and often leads to milder reaction conditions and improved selectivity. This approach has been successfully employed for the construction of various N-heterocycles.

While the direct application of 2,2,4,4-Tetramethyl-3-pentanone oxime in large-scale agrochemical or pharmaceutical synthesis is not widely reported in scientific literature, its structural features suggest potential. The bulky tert-butyl groups flanking the oxime functionality could influence reactivity and selectivity in unique ways in synthetic transformations. The general reactivity of the oxime group, however, provides a framework for its potential use in generating complex molecular architectures relevant to these industries.

Development of Novel Oxime Ester Compounds

The esterification of the hydroxyl group of an oxime leads to the formation of oxime esters, a class of compounds with significant applications in materials science and organic synthesis. The properties and reactivity of the oxime ester can be tuned by modifying the acyl group, opening up a wide range of potential applications.

Photoinitiator Applications in Photopolymerizable Compositions

Oxime esters have emerged as a highly efficient class of Type I photoinitiators, which are compounds that cleave upon exposure to light to generate reactive free radicals. These radicals can then initiate the polymerization of monomers and oligomers in photopolymerizable compositions, a process central to technologies like 3D printing and photolithography.

The key to their function is the relatively weak N-O bond in the oxime ester moiety. Upon absorption of light of a suitable wavelength, this bond undergoes homolytic cleavage, generating an iminyl radical and a carboxyl radical. The carboxyl radical can subsequently decarboxylate to form an alkyl or aryl radical. Both the iminyl and the alkyl/aryl radicals are capable of initiating polymerization.

The efficiency and absorption wavelength of the photoinitiator can be tailored by altering the chemical structure of the oxime ester. For example, incorporating chromophores into the molecule can shift the absorption to longer, less damaging wavelengths, such as visible light. While specific studies on photoinitiators derived from this compound are not prominent, the general principle is illustrated by other oxime esters.

Table 1: Examples of Oxime Ester Photoinitiators and their Performance

Oxime Ester Structure Light Source Final Conversion Efficiency Reference
Naphthalene-based oxime ester (NA-3) UV (365 nm) 46% [NA]

This table presents illustrative data for other oxime esters to demonstrate the concept, as specific data for this compound derivatives was not found in the searched literature.

Synthesis of Fluoroalkylated Heterocycles via Oxime-Mediated Reactions

The introduction of fluoroalkyl groups, particularly the trifluoromethyl (CF3) group, into heterocyclic structures is of great interest in medicinal and agrochemical chemistry, as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. Oxime derivatives have been utilized as precursors in reactions designed to construct these valuable fluoroalkylated heterocycles.

One strategy involves the reaction of oxime acetates with a source of the fluoroalkyl group. For example, acetophenone (B1666503) oxime acetates have been used as substrates in a tellurium-mediated tandem ring-forming reaction with trifluoroacetic anhydride (B1165640) (TFAA) to produce 2-(trifluoromethyl)oxazoles in good to excellent yields. ccspublishing.org.cn This reaction proceeds through a proposed single-electron transfer (SET) reduction followed by a 5-endo-trig tandem cyclization. ccspublishing.org.cn

Strategies for Regio- and Redox-Selective Annulation

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are powerful tools in synthetic chemistry. Oxime derivatives, particularly ketoxime acetates, have been employed in regio- and redox-selective annulation reactions to build complex fused heterocyclic systems.

For instance, a copper-catalyzed oxidative formal [3+2] annulation of ketoxime acetates and tetrahydroisoquinolines has been developed. researchgate.net By carefully selecting the oxidant, the reaction can be controlled to selectively generate either isoquinoline-fused pyrazoles or imidazoles. researchgate.net Mechanistic studies suggest that the copper catalyst activates the N-O bond of the oxime, forming a highly reactive copper(III) intermediate that drives the oxidative cyclization. researchgate.net

Another approach involves the rhodium(III)-catalyzed annulation of N-methoxybenzamides with diazo compounds to furnish isoquinolones with excellent regioselectivity. rsc.org These examples, while not using this compound specifically, highlight the potential of the oxime functional group to participate in sophisticated and selective ring-forming reactions. The steric bulk of the di-tert-butyl groups in this compound could be expected to impart high levels of regioselectivity in such transformations.

Table 2: Examples of Oxime-Mediated Annulation Reactions

Reactants Catalyst/Conditions Product Type Reference
Acetophenone oxime acetates, TFAA Te, simple/easy conditions 2-(Trifluoromethyl)oxazoles ccspublishing.org.cn
Ketoxime acetates, Tetrahydroisoquinolines CuCl, specific oxidant Fused pyrazoles or imidazoles researchgate.net

This table showcases general strategies for oxime-mediated annulations, as specific examples involving this compound were not detailed in the provided search results.

Pharmacological and Biological Research Directed Towards Oxime Compounds

Structure-Activity Relationship Studies in Biological Contexts

Oxime Derivatives as Antioxidants and Radical Scavengers

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. medcraveonline.comsemanticscholar.org Antioxidants can mitigate this damage by neutralizing free radicals. medcraveonline.comsemanticscholar.org Oxime derivatives have emerged as a promising class of antioxidants. ijpcbs.comresearchgate.net

The antioxidant capacity of oximes is often evaluated through their ability to scavenge free radicals and inhibit lipid peroxidation. medcraveonline.com The introduction of an oxime functional group into various molecular scaffolds has been shown to enhance antioxidant activity. mdpi.com For instance, converting the natural compound naringenin (B18129) into its oxime derivative increased its antioxidant properties. mdpi.com Similarly, isoxanthohumol (B16456) oxime exhibits an antioxidant activity 200 times higher than its parent compound, isoxanthohumol. mdpi.com

Structure-activity relationship (SAR) studies reveal that the antioxidant potential of oxime derivatives is heavily influenced by their molecular structure. medcraveonline.comfrontiersin.org The presence of electron-donating groups on the aromatic rings of oxime derivatives can significantly enhance their antioxidant activities. frontiersin.org This is because such groups can more readily donate a hydrogen atom to a free radical, a key mechanism of antioxidant action known as hydrogen atom transfer (HAT). frontiersin.org The bond dissociation enthalpy (BDE) of the N-H or O-H bond is a critical parameter, with lower BDE values indicating higher radical scavenging activity. frontiersin.org

The reaction mechanism for radical scavenging can also proceed via single-electron transfer followed by proton transfer (SET-PT). frontiersin.org The polarity of the solvent environment can also influence the dominant antioxidant mechanism. researchgate.net

Oxime DerivativeParent CompoundKey FindingReference
Naringenin oximeNaringeninIncreased antioxidant activity compared to the parent compound. mdpi.com
Isoxanthohumol oximeIsoxanthohumolShowed 200 times higher antioxidant activity than isoxanthohumol. mdpi.com
1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivativesN/AElectron-donating groups on the phenyl rings enhanced antioxidant effectiveness. frontiersin.org
Amido-carbonyl oximesN/AInstallation of active substituents in the oxime moiety enhances antioxidant activity. medcraveonline.comsemanticscholar.org

Investigation of Anticancer and Anti-Inflammatory Activities

The modification of existing compounds with an oxime functional group is a recognized strategy for developing novel cytotoxic and anti-inflammatory agents. nih.gov Many oxime derivatives have demonstrated significant therapeutic potential against cancer and inflammation. nih.govnih.govmdpi.com

Anticancer Activity:

The introduction of an oxime group into natural products and other chemical scaffolds has led to compounds with potent anticancer properties. nih.gov For example, oxime derivatives of the natural alkaloid indirubin (B1684374) exhibit much higher biological activity than the parent compound. nih.gov Similarly, acylated oximes derived from triterpenes have shown cytotoxic activity against numerous cancer cell lines. nih.gov The anticancer mechanism of some oximes involves the induction of cell death, with certain derivatives significantly increasing ROS levels in leukemic cells.

SAR studies have provided insights into the structural requirements for anticancer efficacy. For indirubin-3'-oxime derivatives, the presence of a 6-bromo substituent resulted in a promising anticancer profile. mdpi.com In another study on 1,5-diarylpyrazole derivatives, the oxime moiety potentiated the anticancer activity, and the presence of electron-donating groups on the aryl rings was crucial. mdpi.com

Anti-inflammatory Activity:

Oxime derivatives have also shown significant anti-inflammatory effects, with some compounds exhibiting potency comparable to standard drugs like indomethacin (B1671933) and dexamethasone. nih.gov The anti-inflammatory action of certain oximes is linked to the inhibition of pro-inflammatory mediators. For instance, some steroidal oxime derivatives block the production of nitric oxide (NO), a key molecule in many pathophysiological events. mdpi.com Oxocholestane oxime diosgenin (B1670711) derivatives have been shown to reduce inflammation and edema in animal models by repressing the expression of pro-inflammatory genes like TNF-α, COX-2, and IL-6. mdpi.com

Compound Class/DerivativeActivityKey FindingReference
Indirubin oxime derivativesAnticancerHigher biological activity than the parent indirubin. A 6-bromo substituent enhanced activity. nih.govmdpi.com
Acylated triterpene oximesAnticancerShowed cytotoxic/antiproliferative activity against many cancer cell lines. nih.gov
1,5-Diarylpyrazole/oxime hybridsAnticancerOxime moiety potentiated anticancer activity, especially with electron-donating groups. mdpi.com
Steroidal oxime derivativesAnti-inflammatoryBlocked nitric oxide (NO) production. mdpi.com
Oxocholestane oxime diosgenin derivativesAnti-inflammatoryRepressed the expression of proinflammatory genes (TNF-α, COX-2, IL-6). mdpi.com

Role as Kinase Inhibitors and Other Enzyme Modulators

Oximes are a significant class of enzyme inhibitors, with many derivatives targeting kinases, a family of enzymes often implicated in diseases like cancer. nih.govnih.gov The oxime group's ability to form strong interactions within the ATP-binding site of kinases contributes to their inhibitory potency. nih.gov

Oxime derivatives have been shown to inhibit a wide array of over 40 different kinases, including:

Cyclin-dependent kinases (CDKs)

Glycogen synthase kinase 3 α/β (GSK-3α/β)

Janus tyrosine kinase (JAK)

Phosphatidylinositol 3-kinase (PI3K)

Vascular endothelial growth factor receptor 2 (VEGFR-2) nih.govnih.govencyclopedia.pub

Indirubin oximes, for example, show high-affinity binding to the ATP-binding site of several protein kinases involved in tumor development. nih.govencyclopedia.pub The introduction of an oxime moiety in place of a carbonyl group in the indirubin structure leads to more effective binding to phosphorylase kinase (PhK). nih.gov Furthermore, the oxime derivative of the natural alkaloid tryptanthrin (B1681603) has been identified as a c-Jun N-terminal kinase (JNK) inhibitor. nih.gov

Beyond kinases, some oximes act as inhibitors for other enzymes like lipoxygenase 5, human neutrophil elastase, and proteinase 3. nih.govnih.gov The ability of the oxime group to complex with metals also makes these compounds potential inhibitors of metalloenzymes. mdpi.com

Oxime Derivative ClassTarget Kinase/EnzymeSignificanceReference
Indirubin oximesCDKs, GSK-3β, VEGFR-2, c-Src, PhKHigh affinity binding to the ATP-binding site of kinases involved in tumorigenesis. nih.govencyclopedia.pub
Tryptanthrin oxime derivativec-Jun N-terminal kinase (JNK)Identified as a JNK inhibitor, a regulator of inflammation and cell proliferation. nih.govresearchgate.net
General OximesLipoxygenase 5, human neutrophil elastase, proteinase 3Demonstrates the broad enzyme-inhibiting potential of oximes beyond kinases. nih.govnih.gov
α,β-unsaturated carbonyl based oximeTubulin polymerization, BRAFV600E, FAK, EGFR-TKActs as an inhibitor of multiple targets related to cancer. mdpi.com

Mechanisms of Acetylcholinesterase Reactivation

One of the most well-known applications of oximes is as reactivators of acetylcholinesterase (AChE), an essential enzyme in neurotransmission that can be inhibited by organophosphorus compounds (OPs) like nerve agents and pesticides. nih.govresearchgate.net Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing a cholinergic crisis that can be fatal. nih.gov

The mechanism of AChE inhibition by OPs involves the phosphorylation of a serine hydroxyl group in the enzyme's active site, forming a stable covalent bond. nih.govacs.org Oximes, due to their high nucleophilicity, can displace the phosphoryl group from the serine residue, thereby restoring the enzyme's function. acs.org The reactivation process involves the oxime's nucleophilic attack on the phosphorus atom of the OP-AChE conjugate. nih.govyoutube.com

The effectiveness of an oxime as a reactivator depends on several factors:

Structure and Orientation: The oxime must be able to access the inhibited active site within the narrow gorge of the AChE enzyme. nih.gov The steric bulk of both the oxime and the inhibiting organophosphate group significantly influences the rate of reactivation. nih.gov

Binding Affinity: The reactivator must have a sufficient affinity for the inhibited enzyme to facilitate the nucleophilic attack. researchgate.net Pyridinium (B92312) oximes, which possess a positively charged quaternary nitrogen, can bind to the anionic site of the enzyme, positioning the oxime group for reaction with the phosphorus atom. youtube.com

Stereochemistry: The orientation of the phosphonyl oxygen towards the oxyanion hole of the enzyme is crucial for both efficient inhibition by OPs and subsequent reactivation by oximes. nih.gov

Standard pyridinium oximes used in the treatment of OP poisoning include pralidoxime (B1201516) (2-PAM), obidoxime, and HI-6. nih.gov However, no single oxime is effective against all types of organophosphorus agents, which continues to drive research for new, broad-spectrum reactivators. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2,4,4-tetramethyl-3-pentanone oxime from its ketone precursor?

  • Methodological Answer : The oxime can be synthesized via oximation of 2,2,4,4-tetramethyl-3-pentanone using hydroxylamine hydrochloride under reflux conditions in a polar solvent (e.g., ethanol/water mixture). Due to steric hindrance from the tert-butyl groups, extended reaction times (6–24 hours) or elevated temperatures (70–80°C) may be required to overcome kinetic barriers. Confirm completion via TLC or FT-IR to detect the characteristic ν(N–O) stretch (~930 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH-approved respirators (P95 or OV/AG/P99 filters) for particulate protection and nitrile gloves to prevent dermal exposure. Conduct reactions in a fume hood due to potential flammability (flash point ~91°F for the ketone precursor). Implement strict hygiene practices, including post-handling handwashing and contamination checks .

Q. How can researchers characterize the purity and structural identity of this oxime?

  • Methodological Answer : Employ a combination of analytical techniques:

  • GC-MS or HPLC to assess purity.
  • ¹H/¹³C NMR to confirm the oxime group (δ ~8–10 ppm for NH in DMSO-d₆).
  • Elemental analysis to verify C, H, and N content against the molecular formula (C₉H₁₉NO). Cross-reference with spectral libraries or synthetic intermediates (e.g., the ketone precursor) .

Advanced Research Questions

Q. What challenges arise in the reduction or functionalization of this compound due to steric hindrance?

  • Methodological Answer : The bulky tert-butyl groups impede nucleophilic attacks, as observed in the ketone precursor’s resistance to 9-BBN reduction . To overcome this, use strong hydride donors (e.g., LiAlH₄) or Lewis acid catalysts (e.g., BF₃·Et₂O) to polarize the C=N bond. Monitor reaction progress via in situ IR or NMR to optimize conditions .

Q. How can computational models predict the thermodynamic properties of this oxime?

  • Methodological Answer : Apply group contribution methods (e.g., Joback or Benson) to estimate ΔH°f and S° using the ketone’s residual data (e.g., ΔH°f gas phase = -386.08 kJ/mol) as a baseline . For higher accuracy, use DFT calculations (B3LYP/6-31G*) to model steric effects on enthalpy and entropy. Validate predictions against experimental DSC or calorimetry data .

Q. What bioassay strategies are suitable for assessing the environmental toxicity of this oxime?

  • Methodological Answer : Adapt the Microtox® EC50 protocol (used for the ketone) by exposing Vibrio fischeri to serial dilutions of the oxime. Measure luminescence inhibition at 5–15 minute intervals. Compare results with structurally similar oximes to establish structure-activity relationships (SARs). Include positive controls (e.g., phenol) for calibration .

Q. How do solvent donor numbers influence the reactivity of this oxime in coordination chemistry?

  • Methodological Answer : The ketone precursor’s Gutmann donor number (10.3) suggests weak Lewis basicity, which may extend to the oxime. Use solvents with high acceptor numbers (e.g., DMSO) to stabilize transition states in metal-catalyzed reactions. For SN2 mechanisms, prioritize polar aprotic solvents (e.g., THF) to enhance nucleophilicity .

Q. What comparative insights can be drawn between this compound and its structural analogs?

  • Methodological Answer : Compare steric and electronic profiles with less-hindered oximes (e.g., cyclohexanone oxime):

  • Boiling Point : The ketone precursor’s higher bp (152–153°C vs. 134–135°C for tert-butyl pivalate) reflects increased van der Waals interactions .
  • Reactivity : Steric shielding reduces nucleophilic substitution rates; use bulky electrophiles (e.g., mesyl chloride) to probe reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,4,4-Tetramethyl-3-pentanone oxime
Reactant of Route 2
2,2,4,4-Tetramethyl-3-pentanone oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.